![molecular formula C14H13BrN2O3 B1227480 2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)
2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester is a pyridopyrimidine.
Aplicaciones Científicas De Investigación
Synthesis and Potential Inhibitors
- The compound has been studied in the context of synthesizing potential inhibitors of ethylene biosynthesis. The key step in its synthesis involves the oxidation and subsequent radical introduction of bromine (Wick, Tamm, & Boller, 1995).
Insecticidal Activity
- Substituted pyridine methyl esters, similar to the compound , have been found to exhibit a high degree of insecticidal activity (Nepomuceno, Pinheiro, & Coelho, 2007).
Synthesis of Bromophenol Derivatives
- The compound has been involved in the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, showing potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).
Anti-inflammatory Activity
- Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing more effectiveness than acetylsalicylic acid and ibuprofen in certain cases (Jakubkienė et al., 2002).
Synthesis of Cyclopropane Derivatives
- Research has also focused on reactions of methyl esters of this compound to form cyclopropane derivatives, indicating its utility in organic synthesis (Shchepin et al., 2003).
Antitumor Evaluation
- Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derived from this compound, have been synthesized and evaluated for their antitumor properties, particularly against A549 and P388 cell lines (Liu et al., 2006).
Enantioselective Synthesis
- The compound has been part of enantioselective syntheses of amino cyclopropane carboxylic acids, showcasing its importance in producing enantiomerically pure compounds (Lugano et al., 1992).
Stereoselective Pyrroline-Ring Formation
- It is also involved in the stereoselective formation of pyrroline-rings, essential for creating specific organic structures (Noguchi et al., 2003).
Propiedades
Nombre del producto |
2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester |
|---|---|
Fórmula molecular |
C14H13BrN2O3 |
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-4-11(8)14(19)20-7-10-5-13(18)17-6-9(15)2-3-12(17)16-10/h2-3,5-6,8,11H,4,7H2,1H3 |
Clave InChI |
DZDOSPZIHMCCOR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
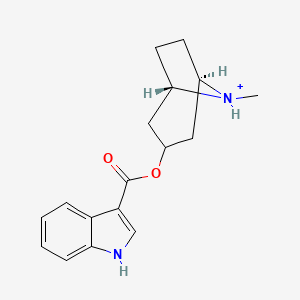
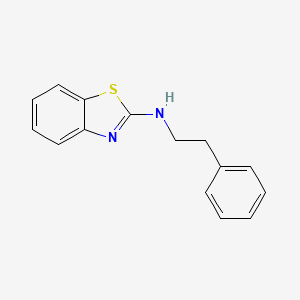
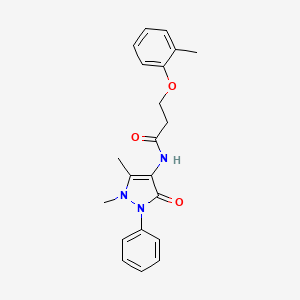
![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
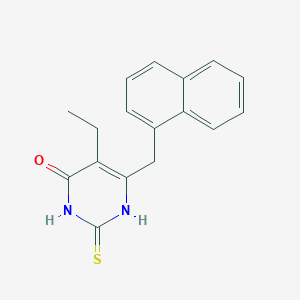
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
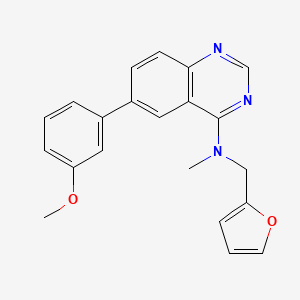
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B1227418.png)